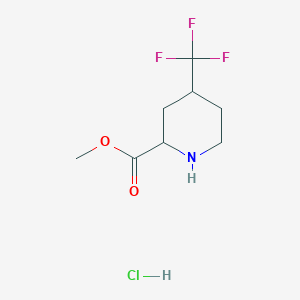

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride

Description

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate hydrochloride is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position of the six-membered heterocyclic ring. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and chemical applications. Piperidine scaffolds are widely utilized in drug discovery due to their conformational flexibility and ability to interact with biological targets. The trifluoromethyl group confers metabolic stability and lipophilicity, which can improve bioavailability and binding affinity .

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXWITUNYSGRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1. Role as a Pharmaceutical Intermediate

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that produce biologically active molecules. For instance, it serves as a precursor for synthesizing piperidine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects .

2. Development of Anticoagulants

The compound is related to the synthesis of key intermediates in anticoagulant drugs such as argatroban, which is utilized in the treatment of thromboembolic disorders. Argatroban acts as a direct thrombin inhibitor and has been shown to improve outcomes in patients undergoing percutaneous coronary interventions . The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy.

Synthetic Methodologies

1. Synthetic Routes

Several synthetic pathways have been developed to obtain this compound. A notable method involves the use of 4-methyl-2-pyridine carboxylic acid as a starting material, which undergoes hydrogenation and esterification processes to yield the desired product . This method is characterized by its cost-effectiveness and safety, making it suitable for industrial-scale production.

2. Chiral Resolution Techniques

The compound can also be subjected to chiral resolution techniques to obtain enantiomerically pure forms, which are crucial for enhancing the pharmacological profiles of drugs derived from this compound. Techniques such as using chiral organic acids for resolution have been documented, allowing for the isolation of specific stereoisomers that may exhibit distinct biological activities .

1. Pharmacological Characterization

Research indicates that derivatives of methyl 4-(trifluoromethyl)piperidine-2-carboxylate exhibit promising biological activities, including receptor antagonism and enzyme inhibition. For example, compounds synthesized from this precursor have been evaluated for their affinity towards neurokinin receptors, showcasing potential applications in treating conditions like anxiety and depression .

2. Toxicological Studies

Toxicity assessments have been conducted on related compounds to evaluate their safety profiles. Such studies are essential for determining the viability of these compounds in clinical settings and ensuring that they meet regulatory standards for pharmaceutical development .

Case Studies

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to specific biological activities. The exact mechanism may vary depending on the application and the molecular pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues, focusing on substituent positions, molecular weights, and key properties:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxyl or unsubstituted analogues, favoring membrane permeability .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, the hydrochloride form of the target compound is more soluble than its neutral counterpart, similar to 4-(3-methoxyphenyl)piperidine hydrochloride (solubility data inferred from synthesis protocols) .

- Stability : Trifluoromethyl groups resist metabolic oxidation, enhancing stability compared to methyl or methoxy substituents .

Biological Activity

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate is characterized by a piperidine ring substituted with a trifluoromethyl group and a carboxylate moiety. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.

Synthesis Methods

The compound can be synthesized through multiple methods, often involving the modification of existing piperidine derivatives. One common approach includes the use of trifluoroacetic acid derivatives in the esterification process to introduce the trifluoromethyl group effectively.

2.1 Pharmacological Properties

The compound has shown promising activity against various targets:

- P2X3 Receptors : Research indicates that compounds similar to methyl 4-(trifluoromethyl)piperidine-2-carboxylate exhibit antagonistic activity against P2X3 receptors, which are implicated in pain sensation and nociception. The presence of the trifluoromethyl group significantly enhances metabolic stability and receptor affinity .

- Antimycobacterial Activity : Compounds within the same structural class have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM . The incorporation of piperidine rings has been linked to improved activity against bacterial strains.

2.2 Structure-Activity Relationships (SAR)

Studies have shown that modifications to the piperidine structure can lead to significant changes in biological activity:

| Compound | Substituent | MIC (µM) | Activity |

|---|---|---|---|

| 4PP-1 | Hydrogen | 6.3 | Baseline |

| 4PP-2 | p-tert-butyl | 2.0 | Improved |

| 4PP-3 | Cyclohexylmethylene | 6.8 | Similar to baseline |

| KCB-77033 | Trifluoromethyl | Not specified | Higher metabolic stability |

The introduction of halogen groups, particularly trifluoromethyl, has been associated with enhanced potency and stability .

3.1 P2X3 Receptor Antagonists

A study focused on a library of compounds similar to methyl 4-(trifluoromethyl)piperidine-2-carboxylate revealed that several derivatives exhibited over 50% antagonistic activity against P2X3 receptors at concentrations as low as 25 µM. This underscores the potential for developing new analgesics targeting this receptor .

3.2 Antimycobacterial Activity

In another investigation, derivatives of piperidine were screened for their antimycobacterial properties. Compounds were evaluated for their MIC against M. tuberculosis, revealing that certain modifications could significantly enhance their activity while maintaining low cytotoxicity towards eukaryotic cells .

4. Conclusion

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate; hydrochloride exhibits notable biological activities, particularly as a P2X3 receptor antagonist and an antimycobacterial agent. The presence of the trifluoromethyl group plays a crucial role in enhancing both metabolic stability and receptor affinity, making it a valuable candidate for further pharmacological development.

Q & A

Q. How is this compound utilized in medicinal chemistry for target validation?

- Methodological Answer : As a rigid scaffold for kinase inhibitors or GPCR modulators. For example, spirocyclic analogs (e.g., 6,7-diazaspiro[4.5]dec-9-ene derivatives) are synthesized and tested against cancer cell lines via MTT assays. IC50 values are correlated with structural features (e.g., trifluoromethyl positioning) .

Q. What role does the trifluoromethyl group play in metabolic stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.